molecular formula C10H13NO3 B2940967 2-Amino-4-(2-hydroxyphenyl)butanoic acid CAS No. 185555-66-2

2-Amino-4-(2-hydroxyphenyl)butanoic acid

Cat. No. B2940967
CAS RN: 185555-66-2
M. Wt: 195.218
InChI Key: ORMODNFPWYQQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-hydroxyphenyl)butanoic acid, also known as 2-hydroxy-dl-homophenylalanine, is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21500 . The compound is predicted to have a density of 1.281±0.06 g/cm3 .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (C6H5) attached to a butanoic acid backbone . The exact structure can be found in the referenced link .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.281±0.06 g/cm3 . It has a predicted boiling point of 382.2±37.0 °C and a melting point of 287-288 °C . The compound has a molecular weight of 195.21500 and a molecular formula of C10H13NO3 .

Mechanism of Action

Target of Action

It is noted that the compound is an important moiety of butirosin, an aminoglycoside antibiotic . Aminoglycosides typically target the bacterial ribosome, interfering with protein synthesis.

Result of Action

As a component of butirosin, it may contribute to the antibiotic’s bactericidal effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(2-hydroxyphenyl)butanoic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes.

Advantages and Limitations for Lab Experiments

HVA is a useful tool for laboratory experiments due to its stability, low cost, and ease of preparation. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is important to note that HVA is not very soluble in water, so it is important to use an appropriate solvent for its preparation.

Future Directions

There are a number of future directions for research involving HVA. These include further studies into the mechanism of action of HVA, its neuroprotective effects, and its effects on the release of dopamine and other neurotransmitters. Additionally, further research is needed to explore the potential therapeutic applications of HVA in the treatment of neuropsychiatric disorders. Finally, further research is needed to investigate the potential of HVA as a biomarker for the early detection of neuropsychiatric disorders.

Synthesis Methods

HVA can be synthesized by various methods, including the reaction of 2-Amino-4-(2-hydroxyphenyl)butanoic acid acid with 2-amino-4-hydroxyphenylbutanoic acid in the presence of anhydrous sodium acetate and a catalytic amount of p-toluenesulfonic acid. Another method is the reaction of this compound acid with 4-hydroxy-2-aminobutanoic acid in the presence of anhydrous sodium acetate, p-toluenesulfonic acid, and a catalytic amount of hydrochloric acid.

Scientific Research Applications

HVA has been used in many scientific research applications, including the diagnosis of Parkinson's disease, schizophrenia, depression, and other neuropsychiatric disorders. It has also been used to study the effects of drugs on the catecholamine system and to monitor the levels of catecholamines in the brain. Furthermore, it has been used to study the effects of exercise and stress on the catecholamine system.

properties

IUPAC Name

2-amino-4-(2-hydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMODNFPWYQQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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